N-(6-methoxypyridin-3-yl)-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide
Description
N-(6-methoxypyridin-3-yl)-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide (CAS: 1282100-90-6) is a quinazolinone-based acetamide derivative characterized by a 2-phenyl-substituted quinazolin-4-one core linked to a 6-methoxypyridin-3-yl group via an acetamide bridge.
Properties
Molecular Formula |
C22H20N4O3 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C22H20N4O3/c1-29-20-12-11-16(13-23-20)24-19(27)14-26-21(15-7-3-2-4-8-15)25-18-10-6-5-9-17(18)22(26)28/h2-13,21,25H,14H2,1H3,(H,24,27) |
InChI Key |
ZAXZLPQGBWCGMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
S-Alkylation
Reacting 2-mercapto-3-phenylquinazolinone with chloroacetyl chloride in the presence of triethylamine yields S -alkylated intermediates. Conditions:
N-Alkylation
Alternative N-alkylation uses propargyl bromide under basic conditions (K₂CO₃ in DMF). This method favors N -alkylated products when the thiol group is protected.
Synthesis of the Acetamide Side Chain
The acetamide component, N-(6-methoxypyridin-3-yl)acetamide , is prepared separately:
-
Methoxylation : 6-Methoxypyridin-3-amine is synthesized via methoxylation of pyridine derivatives using methanol and a palladium catalyst.
-
Acetylation : Reacting 6-methoxypyridin-3-amine with chloroacetyl chloride in dichloromethane/triethylamine.
Key Data :
Coupling of Quinazolinone and Acetamide Moieties
The final step involves coupling the functionalized quinazolinone with the acetamide side chain. Source employs a nucleophilic substitution reaction:
Optimization Insights :
-
Microwave irradiation reduces reaction time from 24 hours to 20 minutes.
-
K₂CO₃ enhances nucleophilicity of the quinazolinone nitrogen.
Analytical Validation
Synthesized compounds are characterized using:
-
Spectroscopy :
-
Chromatography :
-
Mass Spectrometry :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Key Advantage | Source |
|---|---|---|---|---|
| S-Alkylation | 86–93 | 30 min | High regioselectivity | |
| N-Alkylation | 72–89 | 24 h | Compatible with bulky substituents | |
| Microwave-Assisted | 91–94 | 20 min | Rapid reaction kinetics |
Challenges and Solutions
Chemical Reactions Analysis
Acetamide Hydrolysis
The terminal acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or introducing reactive handles for further derivatization.
-
Conditions :
-
Acidic: HCl (6M), reflux, 8–12 hours.
-
Basic: NaOH (2M), aqueous ethanol (1:1), 60°C, 6 hours.
-
-
Product : 2-(4-Oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetic acid.
Methoxy Group Demethylation
The methoxy group on the pyridine ring can be selectively demethylated to a hydroxyl group using strong nucleophiles.
-
Product : N-(6-hydroxypyridin-3-yl)-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide.
Alkylation at the N2 Position
The quinazolinone’s lactam nitrogen (N2) is susceptible to alkylation, enabling structural diversification.
-
Reagents : Alkyl halides (e.g., CH₃I, benzyl bromide), K₂CO₃, DMF, 80°C, 12 hours .
-
Example Reaction :
$$
\text{Compound} + \text{CH}_3\text{I} \rightarrow \text{3-(2-Methoxyethyl)-2-phenylquinazolin-4(3H)-one derivative}
$$
Cyclocondensation for Ring Expansion
The core participates in cyclocondensation with aldehydes or ketones to form fused heterocycles.
Electrophilic Aromatic Substitution
The phenyl group at the 2-position of the quinazolinone undergoes electrophilic substitution, though reactivity is moderated by electron-withdrawing effects from the adjacent carbonyl.
Nitration
-
Reagents : HNO₃/H₂SO₄ (1:3), 0°C → RT, 2 hours.
-
Product : 2-(3-Nitrophenyl)-substituted derivative.
Halogenation
Nucleophilic Substitution at the Pyridine Ring
The 6-methoxypyridin-3-yl group participates in nucleophilic aromatic substitution under harsh conditions due to electron-donating methoxy activation.
Methoxy Replacement
-
Conditions : NH₃ (7M in MeOH), sealed tube, 120°C, 24 hours .
-
Product : N-(6-aminopyridin-3-yl)-substituted analog.
Cross-Coupling Reactions
The compound’s aryl halide derivatives (if synthesized) engage in palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, DME, 80°C | Biaryl-substituted quinazolinone derivatives | 70–85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine, toluene | N-Aryl/alkyl functionalized analogs | 60–75% |
Stability Under Physiological Conditions
The compound exhibits moderate stability in aqueous buffers (pH 7.4, 37°C), with degradation via:
Scientific Research Applications
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds similar to N-(6-methoxypyridin-3-yl)-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide. For instance, derivatives of quinazoline and pyridine structures have shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.
Case Study:
A study synthesized new quinazoline derivatives and tested their antimicrobial activity. The results indicated that certain compounds exhibited low minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.25 | Mycobacterium smegmatis |
| Compound B | 12.5 | Pseudomonas aeruginosa |
| Compound C | 25 | Staphylococcus aureus |
Anticancer Properties
The compound's structure suggests potential anticancer applications, particularly through its interaction with various cellular pathways involved in tumor growth and proliferation.
Research Findings:
In a study focusing on the synthesis of new compounds with anticancer properties, derivatives containing similar structural motifs were evaluated for cytotoxicity against several cancer cell lines. The results indicated that some derivatives exhibited significant apoptotic effects on cancer cells, thus suggesting their potential as anticancer agents .
Table 2: Cytotoxicity of Related Compounds Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound D | Breast Cancer | 10 |
| Compound E | Colon Cancer | 15 |
| Compound F | Cervical Cancer | 20 |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, the compound may also exhibit anti-inflammatory effects. Compounds with similar functional groups have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes.
Example Study:
Research has shown that certain quinazoline derivatives can reduce inflammation in vitro by inhibiting the production of nitric oxide and prostaglandins in macrophages . This suggests that this compound may have therapeutic potential in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety can enhance binding affinity, while the quinazolinone core can modulate biological activity. These interactions can influence cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The quinazolinone scaffold is a common feature among analogues, but substituents at positions 2, 3, and 6 significantly influence biological activity and physicochemical properties.
Key Compounds for Comparison:
Acetamide Substituent: 2,4-Dichlorophenylmethyl group. Activity: Demonstrated anticonvulsant activity in rodent models, attributed to chlorine atoms enhancing lipophilicity and blood-brain barrier penetration .
2-[6-(4-Acetylpiperazin-1-yl)-2,4-dioxo-1H-quinazolin-3-yl]-N-[(3,4-dichlorophenyl)methyl]acetamide
- Core Modifications : 6-(4-Acetylpiperazin-1-yl) and 2,4-dioxo groups.
- Acetamide Substituent : 3,4-Dichlorophenylmethyl.
- Activity : Potent Autotaxin inhibitor (IC50 = 12 nM), with the piperazinyl group enhancing target binding .
Otaplimastatum (N-[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propyl]-N-(4-{[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propyl]amino}butyl)acetamide) Core Modifications: Dual quinazolinone moieties connected via alkyl chains. Acetamide Substituent: Flexible propyl and butyl linkers. Activity: Designed for multivalent interactions, though specific targets remain undisclosed .
Comparison with Target Compound:
- This contrasts with dichlorophenyl (electron-withdrawing) or piperazinyl (hydrogen-bond acceptor/donor) groups in analogues.
Molecular Weight and Physicochemical Properties
While molecular weight (M+1) data for the target compound is unavailable, analogues in and range from 524–602 g/mol, suggesting the target likely falls within this range. Key differences include:
- Lipophilicity : Chlorine substituents (e.g., in ) increase logP, whereas the methoxypyridine group in the target may improve aqueous solubility.
- Hydrogen-Bonding Capacity : The methoxy group and pyridine nitrogen in the target compound offer distinct hydrogen-bonding profiles compared to dichlorophenyl or piperazinyl groups .
Biological Activity
N-(6-methoxypyridin-3-yl)-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydroquinazolinone core with a methoxypyridine substituent, which is believed to enhance its biological activity. The structural formula can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition is particularly relevant in cancer therapy, as it can sensitize tumor cells to chemotherapy by preventing their ability to repair DNA damage .
- Antioxidant Properties : The presence of the methoxypyridine group may contribute to antioxidant activity, which could protect cells from oxidative stress and inflammation .
- Interaction with Cellular Pathways : Preliminary studies suggest that this compound may interact with various cellular pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer treatment .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this compound:
- In Vitro Studies : Experiments have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, compounds with similar structures have shown significant cytotoxicity against breast and prostate cancer cells .
- Mechanistic Insights : The ability to inhibit PARP suggests that this compound could be particularly effective in tumors with homologous recombination repair deficiencies, such as BRCA1/2-mutated cancers .
Other Biological Activities
Beyond anticancer properties, derivatives of this compound have been explored for additional therapeutic effects:
- Antimicrobial Activity : Some studies indicate that quinazoline derivatives exhibit antimicrobial properties against both bacterial and fungal strains .
- Anti-inflammatory Effects : There is evidence suggesting that similar compounds can reduce inflammation markers in preclinical models, indicating potential applications in treating inflammatory diseases .
Case Studies and Research Findings
A review of recent literature reveals several case studies investigating the biological activity of similar compounds:
Q & A
Q. What synthetic methodologies are established for preparing N-(6-methoxypyridin-3-yl)-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide?
The synthesis typically involves constructing the quinazolinone core followed by coupling with the methoxypyridine-acetamide moiety. Key steps include:
- Quinazolinone formation : Oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid using hydrogen peroxide to yield the 2,4-dioxo intermediate .
- Acetamide coupling : Reacting the quinazolinone intermediate with activated chloroacetamide derivatives (e.g., N-substituted chloroacetamides) under basic conditions (e.g., potassium carbonate in DMF) to form the acetamide bond .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products .
Q. How can researchers confirm the molecular structure of this compound?
A multi-technique approach is essential:
- X-ray crystallography : Use SHELXL for refinement to resolve the crystal structure, focusing on hydrogen-bonding patterns and torsion angles .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the range δ 6.9–7.5 ppm) .
- IR : Identify carbonyl stretches (C=O at ~1667–1685 cm⁻¹) and NH vibrations (~3436 cm⁻¹) .
Advanced Research Questions
Q. What strategies are recommended for analyzing hydrogen-bonding networks in the crystal structure of this compound?
Utilize graph set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., R²₂(8) motifs) and assess their role in stabilizing the crystal lattice. Key steps:
- Data collection : Perform high-resolution X-ray diffraction experiments (≤1.0 Å resolution) to resolve H-atom positions .
- SHELX refinement : Apply restraints for disordered moieties and validate hydrogen-bond geometries (distance: 1.8–2.2 Å; angles: 150–180°) .
- Software tools : Use Mercury (CCDC) or CrystalExplorer for visualizing and quantifying intermolecular interactions .
Q. How can computational methods predict the biological activity of this compound and its derivatives?
Combine docking studies and machine learning -based predictions:
- Molecular docking : Target receptors (e.g., adenosine A2B or kinase domains) using AutoDock Vina. Optimize the ligand’s conformation by aligning the quinazolinone core in hydrophobic pockets and the methoxypyridine group in polar regions .
- PASS program : Predict potential biological activities (e.g., anticonvulsant or anticancer properties) based on structural descriptors .
- ADMET profiling : Use SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier permeability .
Q. What experimental approaches resolve contradictions in spectral or crystallographic data during characterization?
Address discrepancies systematically:
- NMR conflicts : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or employ 2D techniques (HSQC, HMBC) to verify connectivity .
- Crystallographic disorder : Apply twin refinement in SHELXL or use PLATON’s SQUEEZE for solvent-masked electron density .
- Mass spec anomalies : Cross-validate with isotopic pattern analysis or perform LC-MS/MS fragmentation to confirm the molecular ion .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Focus on functional group modulation :
- Quinazolinone modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 2-phenyl position to enhance electrophilic reactivity .
- Acetamide variations : Replace the methoxypyridine group with heterocycles (e.g., triazoles or pyrazines) to alter solubility and target affinity .
- Biological assays : Prioritize in vitro models (e.g., kinase inhibition or cytotoxicity screens) with dose-response curves (IC₅₀/EC₅₀ determination) .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
Q. Table 2: Synthetic Yields Under Varied Conditions
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinazolinone oxidation | H₂O₂, HCl, 60°C, 4h | 85 | |
| Acetamide coupling | K₂CO₃, DMF, rt, 12h | 70–75 | |
| Purification | Ethanol/water recrystallization | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
